molecular formula C9H16O2 B3164079 Ethyl 3-cyclobutylpropanoate CAS No. 88790-59-4

Ethyl 3-cyclobutylpropanoate

Cat. No.: B3164079
CAS No.: 88790-59-4
M. Wt: 156.22 g/mol
InChI Key: IJDDRXHIHFFKBO-UHFFFAOYSA-N
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Description

Ethyl 3-cyclobutylpropanoate is an organic compound with the molecular formula C9H16O2. It is an ester, characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (C-O-C). Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyclobutylpropanoate can be synthesized through the esterification of 3-cyclobutylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of anhydrous conditions and azeotropic distillation can help in removing water formed during the reaction, thus shifting the equilibrium towards the ester product .

Mechanism of Action

The mechanism of action of ethyl 3-cyclobutylpropanoate involves its hydrolysis to form 3-cyclobutylpropanoic acid and ethanol. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of a tetrahedral intermediate, which then collapses to yield the acid and alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-cyclobutylpropanoate is unique due to the presence of a cyclobutyl group, which imparts distinct chemical properties and reactivity compared to other esters. The strained ring structure of the cyclobutyl group can influence the compound’s stability and reactivity in chemical reactions .

Properties

IUPAC Name

ethyl 3-cyclobutylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-11-9(10)7-6-8-4-3-5-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDDRXHIHFFKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
Ethyl 3-cyclobutylpropanoate
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
Ethyl 3-cyclobutylpropanoate

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